molecular formula C13H16BrN3O4 B5508797 N~2~-(4-bromo-3-nitrobenzoyl)leucinamide CAS No. 1037237-48-1

N~2~-(4-bromo-3-nitrobenzoyl)leucinamide

Cat. No.: B5508797
CAS No.: 1037237-48-1
M. Wt: 358.19 g/mol
InChI Key: KLFIEJXZFBVZRT-UHFFFAOYSA-N
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Description

N²-(4-Bromo-3-nitrobenzoyl)leucinamide is a synthetic leucinamide derivative featuring a 4-bromo-3-nitrobenzoyl group attached to the N²-position of the leucine backbone. The bromo and nitro substituents on the benzoyl moiety likely influence electronic properties, steric bulk, and binding interactions with biological targets .

Properties

IUPAC Name

N-(1-amino-4-methyl-1-oxopentan-2-yl)-4-bromo-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O4/c1-7(2)5-10(12(15)18)16-13(19)8-3-4-9(14)11(6-8)17(20)21/h3-4,6-7,10H,5H2,1-2H3,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFIEJXZFBVZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Sulfonyl and Aryl Modifications

N-(3,4-Dimethylphenyl)-N²-[(4-Fluorophenyl)Sulfonyl]Leucinamide
  • Structure : Contains a 4-fluorophenylsulfonyl group instead of the bromo-nitrobenzoyl group.
  • Molecular Formula : C₂₀H₂₅FN₂O₃S (MW: 392.489).
  • The fluorine atom provides moderate electron-withdrawing effects, whereas the bromo-nitro combination offers stronger electronic and steric effects.
N-Benzyl-N²-(4-Methylbenzenesulfonyl)Leucinamide
  • Structure : Features a benzyl group and a 4-methylbenzenesulfonyl moiety.
  • Molecular Weight : 374.4.
  • Key Differences: The methyl group on the sulfonyl ring reduces steric hindrance compared to bromo-nitro substituents. The benzyl group may improve lipophilicity but could compromise target specificity due to non-selective hydrophobic interactions .
Cathepsin K Inhibitor (Compound 23)
  • Structure : Incorporates a leucinamide moiety linked to a P3 aryl group via an NH linker.
  • Activity :
    • IC₅₀ for Cathepsin K: 0.2 nM (10-fold improvement over predecessors).
    • Selectivity: >600-fold against Cathepsins B, L, and S.
  • Key Differences :
    • The NH linker forms a hydrogen bond with Gly66, enhancing potency.
    • The bromo-nitrobenzoyl group in N²-(4-bromo-3-nitrobenzoyl)leucinamide may similarly optimize target binding but lacks direct evidence of such interactions .
FFAR2 Activators
  • Leucinamide in FFAR2 Screening: Leucinamide ranked 7th among 15 natural compounds in activating FFAR2, with phospho-ERK1/2 levels lower than fenchol but higher than α-terpineol.

Enzymatic and Metabolic Stability

Enantioselectivity in Amidase Activity
  • Leucinamide vs. Derivatives :
    • Rhodococcus sp. amidase exhibits L-enantioselectivity for leucinamide, with D-enantiomers acting as inhibitors.
    • The bromo-nitrobenzoyl group may reduce enzymatic cleavage due to steric hindrance, improving metabolic stability compared to unmodified leucinamide .
Prebiotic Chemistry
  • Hydrophobic Interactions :
    • Leucinamide’s affinity for fatty acid aggregates is modulated by substituents. The bromo-nitro group in N²-(4-bromo-3-nitrobenzoyl)leucinamide could enhance hydrophobicity, promoting compartmentalization in prebiotic environments more effectively than alaninamide or glycinamide .
Marfey’s Reagent Derivatives
  • Nα-(5-Fluoro-2,4-Dinitrophenyl)-ᴅ-Leucinamide: Used in advanced amino acid analysis via LC–MS. The bromo-nitrobenzoyl group in N²-(4-bromo-3-nitrobenzoyl)leucinamide may interfere with chromatographic resolution due to increased molecular weight and polarity, limiting its utility in analytical chemistry .

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